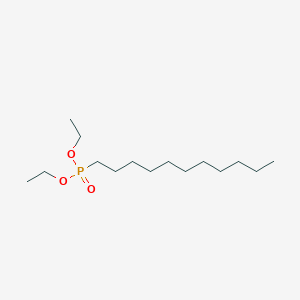
Diethyl undecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl undecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an undecyl chain and two ethyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl undecylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. In this case, diethyl phosphite reacts with undecyl bromide under controlled conditions to yield this compound. The reaction typically requires heating and may be catalyzed by a base to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl undecylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The ethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl undecylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.
Industry: Utilized in the formulation of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl undecylphosphonate involves its interaction with molecular targets, such as enzymes that recognize phosphate esters. The phosphonate group can form stable complexes with metal ions and enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl benzylphosphonate
- Diethyl cyanophosphonate
Uniqueness
Diethyl undecylphosphonate is unique due to its long undecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and hydrophobic coatings. Additionally, the presence of the phosphonate group allows for versatile chemical modifications, enhancing its utility in various fields.
Properties
Molecular Formula |
C15H33O3P |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
1-diethoxyphosphorylundecane |
InChI |
InChI=1S/C15H33O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-15H2,1-3H3 |
InChI Key |
BICWTNZQDHXYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















